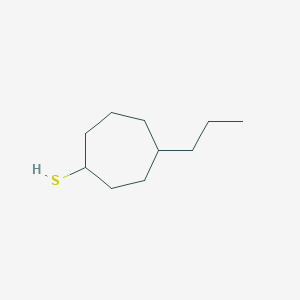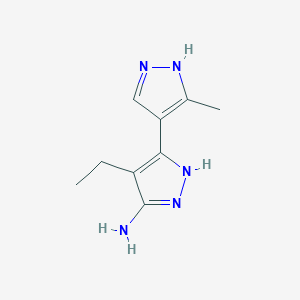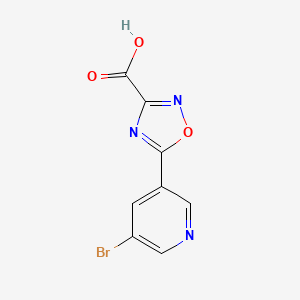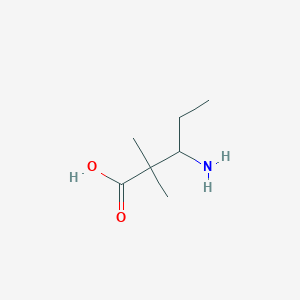
3-Amino-2,2-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,2-dimethylpentanoic acid, also known as γ-Methyl-L-leucine, is an amino acid derivative with the molecular formula C7H15NO2. This compound is characterized by the presence of an amino group (-NH2) attached to the third carbon of a pentanoic acid backbone, with two methyl groups attached to the second carbon. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of hydroxymethyl trimethylacetic acid as a starting material. This compound undergoes esterification, protection, and ammonolysis to yield 3-amino-2,2-dimethylpropionamide . Another method involves the reaction of 1-nitro iso-butylene with potassium cyanide, followed by reduction with iron powder under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyanoacetamide as a raw material. This compound is alkylated with two methyl groups, followed by catalytic hydrogenation or the addition of a reducing agent to obtain the desired product . This method is advantageous due to its cost-effectiveness, high yield, and simplicity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Amino-2,2-dimethylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The amino group (-NH2) and carboxyl group (-COOH) present in the molecule make it reactive under different conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives, such as N-alkylated or N-acylated products.
科学的研究の応用
3-Amino-2,2-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of 3-Amino-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxyl group can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biological processes .
類似化合物との比較
Similar Compounds
2-Amino-3,3-dimethylpentanoic acid: This compound has a similar structure but differs in the position of the amino group.
3-Amino-2,2-dimethylpropanoic acid: Another structurally related compound with a shorter carbon chain.
L-isovaline: An amino acid with a similar branched structure but different functional groups.
Uniqueness
3-Amino-2,2-dimethylpentanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its non-proteinogenic nature also sets it apart from other amino acids, making it a valuable tool in research and industrial applications.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
3-amino-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-5(8)7(2,3)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) |
InChIキー |
WCQRSICZSNMTGE-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)


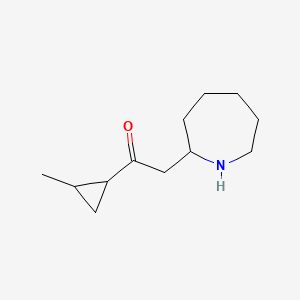
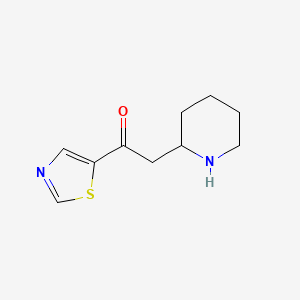
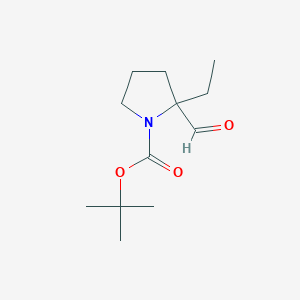
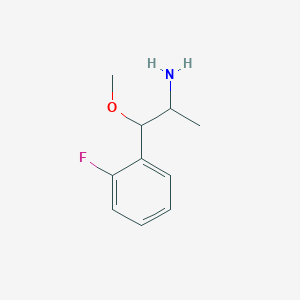
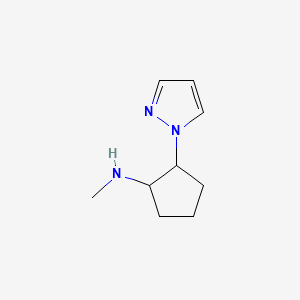
![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/no-structure.png)
